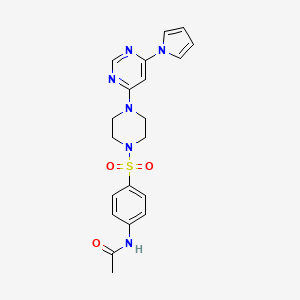

![molecular formula C18H16N4O2 B2455784 N-(3-(2-メチル-4-オキソピリド[2,3-d]ピリミジン-3(4H)-イル)フェニル)シクロプロパンカルボキサミド CAS No. 921522-48-7](/img/structure/B2455784.png)

N-(3-(2-メチル-4-オキソピリド[2,3-d]ピリミジン-3(4H)-イル)フェニル)シクロプロパンカルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

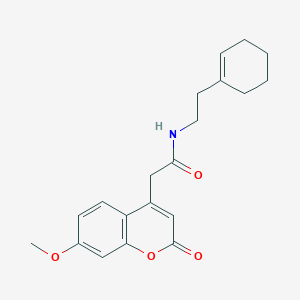

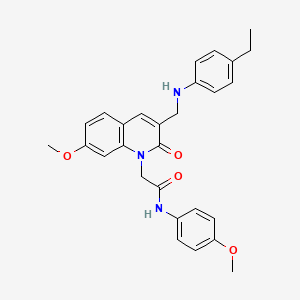

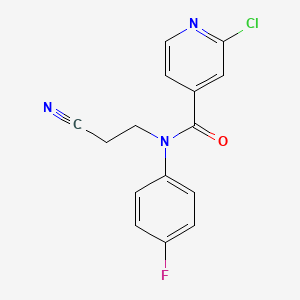

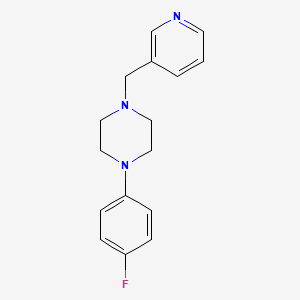

“N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one . This reaction is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” is complex, with a pyridopyrimidine core. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

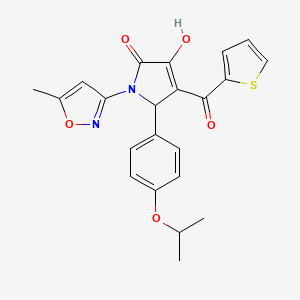

The chemical reactions involving “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” are complex and involve several steps. One reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” include its yield, melting point, and IR spectrum . For example, one synthesized compound had a yield of 88%, formed yellow crystals, and had a melting point of 210–212 °C .科学的研究の応用

抗腫瘍活性

この化合物は、その抗腫瘍の可能性について調査されています。Liuらの研究では、この化合物の17種類の新しい誘導体が合成され、ヒト固形腫瘍細胞株およびヒト白血病細胞株(HL-60)における増殖阻害が評価されました。注目すべきことに、化合物IVaは他の誘導体に比べて優れた活性を示し、陽性対照であるテモゾロミドをも凌駕しました。IVaの濃度が40μg/mLの場合、試験したすべての腫瘍細胞の生存率は10%未満でした。興味深いことに、エステルはHL-60細胞に対して、アミドやテモゾロミドよりも強力な抗腫瘍活性を示しました .

阻害剤開発のための足場

ピリド[2,3-d]ピリミジンは、そのユニークな構造から、阻害剤開発のための有望な足場として台頭してきました。研究者らは、キナーゼ阻害剤、酵素モジュレーター、受容体アンタゴニストなど、さまざまな治療分野におけるその可能性を探求してきました。この化合物の特異的な構造的特徴は、生物学的巨大分子との標的相互作用を可能にし、創薬に役立ちます .

ナノロッド合成

別の文脈では、この化合物は、MoO3ナノロッドの合成に関与しています。研究者らは、剥離された2H-MoS2を用いたMoO3ナノロッドの新規な調製経路を導入しました。このプロセスには、MoS2の超音波アシスト剥離による、N-メチル-2-ピロリドンと水の混合物の自動酸化が含まれていました。得られたナノロッドは、材料科学や触媒における応用の可能性を秘めています .

将来の方向性

The future directions for the study of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” and similar compounds could involve further exploration of their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

作用機序

Target of Action

Similar compounds, such as other pyrido[2,3-d]pyrimidines, have been known to target enzymes likedihydrofolate reductase (DHFR) and mTOR kinase , which play crucial roles in cell growth and proliferation.

Mode of Action

Based on the activities of similar compounds, it may inhibit the activity of its target enzymes, leading to changes in cellular processes .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its target enzymes. For instance, inhibition of DHFR would disrupt the folate pathway, affecting DNA synthesis and cell division . Similarly, inhibition of mTOR kinase would impact the mTOR signaling pathway, influencing cell growth and proliferation .

Pharmacokinetics

A related compound showed improved pharmacokinetic profiles in in vivo studies . The compound’s bioavailability would be influenced by its absorption, distribution, metabolism, and excretion properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Inhibition of target enzymes could lead to decreased cell growth and proliferation . The compound might also exhibit antimicrobial and cytotoxic activities .

生化学分析

Biochemical Properties

Pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, are known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, and anti-proliferative CDK2 inhibitor activities . They are also known to inhibit certain pathogens in culture, an activity attributed to the inhibition of dihydrofolate reductase (DHFR) .

Cellular Effects

Related compounds have shown to exhibit cytotoxic activities , suggesting that this compound may also interact with various cellular processes and influence cell function.

Molecular Mechanism

Related compounds are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . This suggests that this compound may also interact with biomolecules and exert its effects at the molecular level.

特性

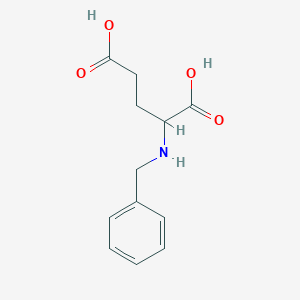

IUPAC Name |

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-11-20-16-15(6-3-9-19-16)18(24)22(11)14-5-2-4-13(10-14)21-17(23)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBSDXIWVWPVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2455702.png)

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2455713.png)